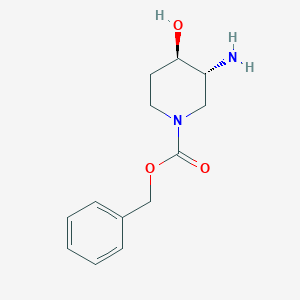

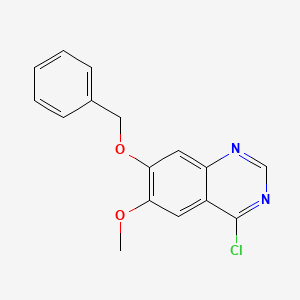

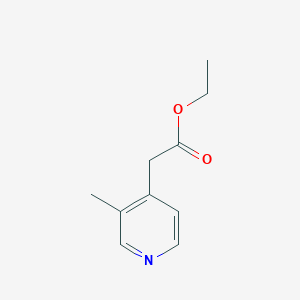

![molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0](/img/structure/B1278716.png)

6-Chloroimidazo[1,2-b]pyridazin-3-amine

Vue d'ensemble

Description

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine involves several steps. One method involves an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step . Other methods involve reactions with pyridine in tetrahydrofuran , or with triethylamine .Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-3-amine is 1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The chemical reactions involving 6-Chloroimidazo[1,2-b]pyridazin-3-amine are complex and varied. For example, it can react with 4-bromobutanoyl chloride and pyridine to yield a new compound . It can also react with acetyl chloride in the presence of triethylamine .Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-3-amine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.33, indicating its lipophilicity . It is soluble, with a solubility of 1.39 mg/ml .Applications De Recherche Scientifique

Application 1: Functionalization of N-Heterocycles

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” is used in the functionalization of N-heterocycles. This process involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl for regioselective zincations .

- Methods of Application : In the case of 6-chloroimidazo[1,2-b]pyridazine, bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, led to regioselective metalations at positions 3 or 8. Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives (up to penta-substitution) .

- Results or Outcomes : The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .

Application 2: Inhibition of TAK1 Kinase

- Summary of the Application : 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

- Methods of Application : The specific methods of application are not detailed in the source. However, it is mentioned that the lead compound, 26, inhibits the enzymatic activity of TAK1 .

- Results or Outcomes : The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM .

Application 3: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Methods of Application : The specific methods of application are not detailed in the source. However, it is mentioned that the 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent in this series .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

Application 4: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Methods of Application : The specific methods of application are not detailed in the source. However, it is mentioned that the 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent in this series .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

Safety And Hazards

6-Chloroimidazo[1,2-b]pyridazin-3-amine is considered hazardous. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOZHHLJWBETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443655 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

CAS RN |

166176-45-0 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

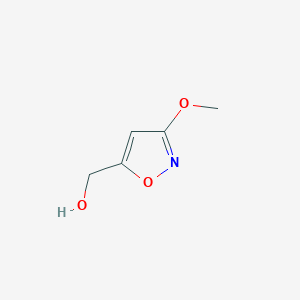

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

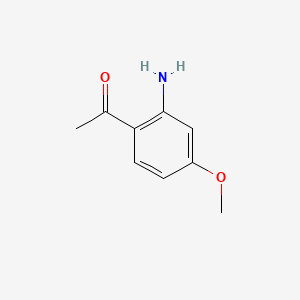

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

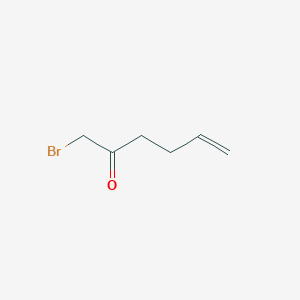

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)